An In-depth Technical Guide to 2-(2-Aminopropan-2-yl)phenol: A Novel Phenolic Amine
An In-depth Technical Guide to 2-(2-Aminopropan-2-yl)phenol: A Novel Phenolic Amine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-(2-aminopropan-2-yl)phenol, a sparsely documented yet promising molecule at the intersection of phenolic chemistry and pharmacologically relevant amines. Due to the limited availability of direct experimental data for this specific compound, this document leverages expert analysis of its structural features, predictive modeling, and established chemical principles to provide a foundational resource for researchers. We will elucidate its structure, predict its physicochemical properties, propose a viable synthetic pathway, and discuss its anticipated spectroscopic characteristics. Furthermore, by drawing parallels with structurally related compounds, we will explore its potential applications in medicinal chemistry and outline key safety considerations. This guide serves as a starting point for the synthesis, characterization, and exploration of 2-(2-aminopropan-2-yl)phenol in research and development.
Structural Elucidation and Chemical Identity
2-(2-Aminopropan-2-yl)phenol is an aromatic organic compound featuring a phenol backbone substituted at the ortho position with a 2-amino-2-methylpropyl group. The systematic nomenclature precisely defines its structure: a hydroxyl group and a C(CH₃)₂NH₂ group are attached to adjacent carbon atoms on a benzene ring. This arrangement combines the chemical functionalities of a phenol, a tertiary carbon center, and a primary amine, suggesting a rich and diverse reactivity profile.
Key Structural Features:
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Phenolic Hydroxyl Group: Confers acidic properties and potential for antioxidant activity. It is a hydrogen bond donor and acceptor.
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Primary Amino Group: Provides basicity and serves as a key site for salt formation and further chemical modification. It is a hydrogen bond donor.
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Gem-Dimethyl Group: The two methyl groups on the tertiary carbon create steric hindrance that can influence the reactivity of the adjacent amino group and the phenolic hydroxyl group.
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Ortho-Substitution Pattern: The close proximity of the hydroxyl and amino-functionalized alkyl groups allows for potential intramolecular hydrogen bonding, which can significantly influence the compound's conformation and physicochemical properties.
Below is the two-dimensional chemical structure and a diagram illustrating the key functional groups.
Caption: Chemical structure of 2-(2-Aminopropan-2-yl)phenol.
Predicted Physicochemical Properties
Due to the absence of experimental data in publicly available databases, the following physicochemical properties have been predicted using the Chemicalize platform by Chemaxon. These values provide a valuable baseline for experimental design and computational modeling.
| Property | Predicted Value | Unit |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 | g/mol |
| pKa (strongest acidic) | 10.03 | - |
| pKa (strongest basic) | 9.98 | - |
| LogP | 1.63 | - |
| LogD at pH 7.4 | 0.25 | - |
| Topological Polar Surface Area (TPSA) | 46.25 | Ų |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 2 | - |
| Refractivity | 46.51 | m³·mol⁻¹ |
| Polarizability | 17.51 | ų |
Data predicted using Chemicalize by Chemaxon. This information is for research purposes only.
Proposed Synthetic Pathway
A plausible and efficient route for the synthesis of 2-(2-aminopropan-2-yl)phenol is proposed via a two-step process starting from the readily available 2-hydroxyacetophenone. This pathway involves a Grignard reaction followed by a Ritter reaction.
Step 1: Grignard Reaction to form a Tertiary Alcohol
2-Hydroxyacetophenone is reacted with methylmagnesium bromide (CH₃MgBr) to form the intermediate tertiary alcohol, 2-(2-hydroxypropan-2-yl)phenol. The Grignard reagent will attack the electrophilic carbonyl carbon of the ketone. An excess of the Grignard reagent is necessary as it will also react with the acidic phenolic proton. An acidic workup is required to protonate the resulting alkoxide.
Step 2: Ritter Reaction to introduce the Amino Group
The tertiary alcohol intermediate is then subjected to a Ritter reaction. In the presence of a strong acid (e.g., concentrated sulfuric acid) and a nitrile (e.g., acetonitrile), the alcohol is protonated and leaves as a water molecule, forming a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the N-acetylated intermediate, which can then be hydrolyzed under acidic or basic conditions to afford the final product, 2-(2-aminopropan-2-yl)phenol.
Caption: Proposed two-stage synthesis workflow.
Experimental Protocol: A Self-Validating System
Materials:
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2-Hydroxyacetophenone
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Methylmagnesium bromide (3.0 M in diethyl ether)
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Anhydrous tetrahydrofuran (THF)
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Concentrated sulfuric acid (H₂SO₄)
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Acetonitrile (CH₃CN)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 2-(2-hydroxypropan-2-yl)phenol:
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A solution of 2-hydroxyacetophenone (1 eq.) in anhydrous THF is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
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Methylmagnesium bromide (2.5 eq.) is added dropwise, maintaining the temperature below 10 °C. The excess Grignard reagent accounts for the reaction with the phenolic proton.
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The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
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The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
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The aqueous layer is extracted with diethyl ether (3x).
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol. Purification can be achieved by column chromatography on silica gel.
-
-
Synthesis of 2-(2-aminopropan-2-yl)phenol:
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The crude 2-(2-hydroxypropan-2-yl)phenol (1 eq.) is dissolved in acetonitrile.
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The solution is cooled to 0 °C, and concentrated sulfuric acid (2 eq.) is added dropwise.
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The mixture is stirred at room temperature for 24 hours.
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The reaction mixture is then carefully poured onto ice and neutralized with a concentrated NaOH solution until basic.
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The aqueous layer is extracted with ethyl acetate (3x).
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude N-acetylated product.
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This intermediate is then refluxed in aqueous HCl (e.g., 6 M) for several hours to hydrolyze the amide.
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After cooling, the reaction mixture is basified with NaOH to precipitate the free amine.
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The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Further purification can be performed by recrystallization or chromatography.
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Anticipated Spectroscopic Characteristics
The following are predicted spectroscopic features for 2-(2-aminopropan-2-yl)phenol, which can be used to confirm its identity upon synthesis.
¹H NMR Spectroscopy:
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Aromatic Protons (Ar-H): Four signals in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.
-
Phenolic Proton (Ar-OH): A broad singlet, typically between δ 4.5-8.0 ppm, which is exchangeable with D₂O. Its chemical shift is concentration and solvent-dependent.
-
Amine Protons (-NH₂): A broad singlet in the range of δ 1.0-3.0 ppm, also exchangeable with D₂O.
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Methyl Protons (-C(CH₃)₂): A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 6 hydrogens.
¹³C NMR Spectroscopy:
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Aromatic Carbons: Six signals are expected. The carbon bearing the hydroxyl group (C-OH) will be downfield (δ ~150-160 ppm). The carbon bearing the alkyl substituent (C-C(CH₃)₂) will be around δ 125-135 ppm. The other four aromatic carbons will appear in the typical aromatic region of δ 115-130 ppm.[1]
-
Tertiary Carbon (-C(CH₃)₂): A signal around δ 50-60 ppm.
-
Methyl Carbons (-C(CH₃)₂): A signal in the aliphatic region, likely around δ 25-30 ppm.
Infrared (IR) Spectroscopy:
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O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.[2]
-
N-H Stretch (Primary Amine): Two sharp to medium bands around 3300-3400 cm⁻¹, which may be partially obscured by the broad O-H band.[3][4][5]
-
C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹.
-
N-H Bend (Primary Amine): A medium to strong band around 1580-1650 cm⁻¹.[4]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns: A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable ion at m/z = 136. Benzylic cleavage could also lead to a fragment at m/z = 134 by loss of the amino group. The base peak is likely to be from the cleavage of the C-C bond between the aromatic ring and the side chain.
Potential Applications in Drug Development
While 2-(2-aminopropan-2-yl)phenol itself is not well-characterized, its structural motifs are present in pharmacologically active molecules, suggesting its potential as a valuable scaffold or intermediate in drug discovery.
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Analgesics and Anti-inflammatory Agents: The 2-aminophenol core is a key feature in some anti-inflammatory and analgesic compounds. These compounds can act as inhibitors of enzymes like 5-lipoxygenase and cyclooxygenase.[6] The unique substitution pattern of 2-(2-aminopropan-2-yl)phenol could modulate this activity.
-
CNS-Active Agents: The α,α-dimethylphenethylamine substructure is isomeric to the core of phentermine , a well-known sympathomimetic amine used as an appetite suppressant.[7][8][9] Phentermine acts by stimulating the release of norepinephrine.[8][9] The addition of a phenolic hydroxyl group in an ortho position could significantly alter the pharmacokinetic and pharmacodynamic properties, potentially leading to novel CNS agents with different receptor affinities or metabolic profiles.
-
Antiferroptotic Agents: Recent research has identified ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[10] The antioxidant properties of the phenol group combined with the amino functionality could make 2-(2-aminopropan-2-yl)phenol a candidate for investigation in this area.
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Building Block for Complex Molecules: The "2-(2-aminopropan-2-yl)" moiety is found in complex pharmaceutical agents. This indicates its utility as a building block for creating libraries of compounds for high-throughput screening.
Safety and Handling
No specific toxicity data is available for 2-(2-aminopropan-2-yl)phenol. However, based on the known hazards of related aminophenols, the following precautions are advised:
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, inhaled, or in contact with skin.[11] May cause skin and eye irritation. Aminophenols are also suspected of causing genetic defects and can be toxic to aquatic life.[12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.
Conclusion
2-(2-Aminopropan-2-yl)phenol represents a novel chemical entity with significant potential for research and development, particularly in the field of medicinal chemistry. While direct experimental data is scarce, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The combination of a phenolic hydroxyl group and a sterically hindered primary amine on an aromatic scaffold makes it an attractive target for the development of new chemical probes and therapeutic agents. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a clear path for its preparation. It is our hope that this guide will stimulate further investigation into the properties and applications of this intriguing molecule.
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